methanamine;N-(2H-tetrazol-5-yl)nitramide
Description
Contextualization of Methanamine; N-(2H-tetrazol-5-yl)nitramide within Contemporary Chemical Research
Methanamine; N-(2H-tetrazol-5-yl)nitramide is a compound that embodies several key features of interest in modern chemistry. Its structure, which incorporates both a tetrazole ring and a nitramide (B1216842) group, places it at the intersection of two important classes of nitrogen-rich compounds. The tetrazole moiety, a five-membered ring with four nitrogen atoms, is a well-established functional group in medicinal chemistry and is also explored for its energetic properties. bohrium.comnih.gov The nitramide group (-NHNO2) is a classic energetic functional group, known for its contribution to the explosive properties of various compounds. researchgate.net
The investigation of molecules like methanamine; N-(2H-tetrazol-5-yl)nitramide is driven by the quest for new materials with tailored properties. In the realm of energetic materials, researchers are constantly seeking compounds that offer a favorable balance of high performance and low sensitivity to external stimuli like impact and friction. The combination of a stable, high-nitrogen tetrazole ring with an energetic nitramide group represents a strategic approach to achieving this balance.
Historical Development of Nitrogen-Rich Compound Research and its Evolution
The study of nitrogen-rich compounds has a rich history, dating back to the discovery of nitrogen itself by Daniel Rutherford in 1772. ualberta.canih.gov Initially, much of the focus was on inorganic nitrogen compounds and their roles in agriculture and early chemical synthesis. The development of synthetic organic chemistry in the 19th century opened the door to the creation of a vast array of organic nitrogen compounds.
A significant turning point in the history of nitrogen-rich compounds was the invention of the Haber-Bosch process in the early 20th century, which allowed for the large-scale synthesis of ammonia from atmospheric nitrogen. pafko.com This breakthrough not only revolutionized agriculture through the production of fertilizers but also provided a readily available source of nitrogen for the synthesis of other nitrogen-containing chemicals, including explosives. The 20th century saw extensive research into nitrated organic compounds for military applications, leading to the development of well-known explosives like RDX and HMX. ias.ac.in In more recent times, the focus has expanded to include a wider range of nitrogen-rich heterocyclic compounds, such as tetrazoles and triazoles, for applications in pharmaceuticals and advanced materials. researchgate.net
Fundamental Principles Governing High Nitrogen Content in Organic Scaffolds
The drive to incorporate a high percentage of nitrogen into organic molecules is rooted in several fundamental principles. A key factor is the thermodynamic stability of dinitrogen gas (N₂). ias.ac.in The triple bond in the N₂ molecule is one of the strongest covalent bonds known, and its formation from the decomposition of a high-nitrogen compound releases a significant amount of energy. This principle is central to the design of energetic materials.
Furthermore, the inclusion of nitrogen atoms in an organic framework can significantly influence its electronic properties. The lone pairs of electrons on nitrogen atoms can participate in resonance, affecting the aromaticity and reactivity of the molecule. In heterocyclic systems like tetrazoles, the high nitrogen content contributes to their stability and unique chemical properties. wikipedia.org The planar, electron-rich structure of the tetrazole ring allows it to act as a bioisostere for other functional groups, a property that is widely exploited in medicinal chemistry. nih.gov
Academic Rationale for Investigating Novel Tetrazole and Nitramide Systems
The academic interest in novel tetrazole and nitramide systems, such as methanamine; N-(2H-tetrazol-5-yl)nitramide, is multifaceted. From a synthetic perspective, the development of efficient and safe methods for the synthesis of these compounds presents a significant challenge and an opportunity for innovation. The combination of a tetrazole ring and a nitramide group in a single molecule requires careful control of reaction conditions to avoid unwanted side reactions or the formation of unstable intermediates.
Below is a table summarizing the key characteristics of the functional groups present in the subject compound:
| Functional Group | Key Characteristics |
| Methanamine | A primary amine attached to a methyl group. |
| 2H-Tetrazole | A five-membered aromatic ring with four nitrogen atoms and one carbon atom. It exists in tautomeric forms (1H and 2H). wikipedia.org |
| Nitramide | A functional group with the structure R-NH-NO₂. |
Structure
3D Structure of Parent
Properties
CAS No. |
920275-46-3 |
|---|---|
Molecular Formula |
C2H7N7O2 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
methanamine;N-(2H-tetrazol-5-yl)nitramide |
InChI |
InChI=1S/CH2N6O2.CH5N/c8-7(9)4-1-2-5-6-3-1;1-2/h(H2,2,3,4,5,6);2H2,1H3 |
InChI Key |
HFBRCCRUWXXQMU-UHFFFAOYSA-N |
Canonical SMILES |
CN.C1(=NNN=N1)N[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Methanamine;n 2h Tetrazol 5 Yl Nitramide
Retrosynthetic Analysis and Strategic Disconnections for Complex Nitrogenous Compounds
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical disconnections. numberanalytics.comwikipedia.orgicj-e.org This approach allows chemists to devise multiple synthetic routes and identify potential challenges, such as regioselectivity and stereoselectivity issues, thereby enhancing synthetic efficiency. numberanalytics.com
For a complex molecule like methanamine;N-(2H-tetrazol-5-yl)nitramide, the key disconnections would target the bonds that are most readily formed. The primary strategic disconnections for this molecule involve breaking the C-N bond of the methanamine group, the N-N bond of the nitramide (B1216842) functionality, and dissecting the tetrazole ring itself.
A plausible retrosynthetic pathway would first disconnect the methanamine group via a functional group interconversion (FGI), envisioning a precursor like N-(2H-tetrazol-5-yl)nitramide. The nitramide group (-NHNO2) can be retrosynthetically disconnected to an amino group (-NH2) and a nitrating agent. This leads to a key intermediate, 5-aminotetrazole (B145819). The tetrazole ring itself is commonly formed through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.net Therefore, 5-aminotetrazole can be disconnected into cyanamide (B42294) and an azide source.
This analysis highlights two critical moieties for which synthetic strategies must be developed: the tetrazole ring and the nitramide group.
Development of Novel Synthetic Pathways for the Tetrazol-5-ylnitramide Moiety
The construction of the tetrazol-5-ylnitramide core requires careful consideration of the synthetic methods for both the tetrazole ring and the subsequent introduction of the nitramide functionality.
Exploration of Cycloaddition Reactions for Tetrazole Ring Formation
The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and azides. nih.govresearchgate.net This reaction is known for its high atom economy and the ability to construct the tetrazole ring in a single step.
Various azide sources can be employed, including sodium azide, hydrazoic acid, and trimethylsilyl (B98337) azide. nih.govresearchgate.net The choice of azide and reaction conditions can influence the regioselectivity of the reaction, leading to either 1,5- or 2,5-disubstituted tetrazoles. acs.org The mechanism of this cycloaddition can be either a concerted [2+3] process or a stepwise pathway involving nucleophilic attack of the azide on the nitrile followed by cyclization. acs.org The presence of a proton source can facilitate the reaction by activating the nitrile. acs.org
Recent advancements in this area include the use of catalysts to promote the cycloaddition under milder conditions. Lewis acids like zinc chloride have been shown to activate the nitrile, accelerating the reaction. organic-chemistry.org Organocatalysts have also been developed to facilitate the azide-nitrile coupling under neutral conditions. organic-chemistry.org
| Reaction Type | Reactants | Conditions | Key Features |
| [3+2] Cycloaddition | Nitrile, Sodium Azide | Lewis acid catalyst (e.g., ZnCl2), various solvents | Activates the nitrile for efficient cycloaddition. organic-chemistry.org |
| [3+2] Cycloaddition | Nitrile, Trimethylsilyl Azide | Heat or catalyst | Safer alternative to hydrazoic acid. beilstein-journals.org |
| Multicomponent Reaction | Amine, Triethyl Orthoformate, Sodium Azide | DMSO | One-pot synthesis of 1-substituted tetrazoles. nih.gov |
Nitration and N-amination Strategies for Nitramide Functionality Introduction
The introduction of a nitramide group onto the tetrazole ring is a critical step. This can be achieved through the nitration of an aminotetrazole precursor. The nitration of 5-aminotetrazole and its derivatives has been studied, leading to the formation of N-nitramino or N-nitroimino tetrazoles. researchgate.netresearchgate.net
Common nitrating agents include a mixture of nitric acid and acetic anhydride (B1165640) or concentrated sulfuric acid. researchgate.net The reaction conditions must be carefully controlled as nitramino compounds can be sensitive. An alternative approach involves the N-amination of a tetrazole followed by nitration. N-amination can be achieved using reagents like hydroxylamine-O-sulfonic acid (HOSA). nih.gov However, the electron-poor nature of some nitroazoles can make N-amination challenging. nih.gov
A study on the nitration of N(3),N(6)-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine revealed that nitration occurred on the exocyclic secondary amine groups, highlighting the regioselectivity of such reactions. nih.gov
| Method | Precursor | Reagents | Product |
| Direct Nitration | 5-Aminotetrazole | HNO3/Acetic Anhydride | 5-(Nitrimino)-1H-tetrazole researchgate.net |
| N-amination followed by Nitration | Tetrazole | 1. HOSA 2. Nitrating agent | N-Nitraminotetrazole nih.gov |
| Nitration of complex amines | N(3),N(6)-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | (15)N-labeled nitrating agent | Nitration on exocyclic amine groups nih.gov |
Optimization of Reaction Conditions and Reagent Selection
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent plays a crucial role in the synthesis of tetrazoles. For the [3+2] cycloaddition, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. acs.orgresearchgate.net In some cases, water has been found to be an excellent solvent, particularly when using water-soluble reactants and catalysts. researchgate.net The use of greener solvents like polyethylene (B3416737) glycol (PEG) has also been explored. rsc.org The solubility of the azide source and the nitrile in the chosen solvent is a key factor influencing the reaction rate and yield. researchgate.net For instance, the poor solubility of sodium azide in less polar solvents like toluene (B28343) can hinder the reaction. researchgate.net
| Solvent | Reactants | Catalyst | Yield | Reference |
| DMSO | Benzonitrile, NaN3 | Co(II)-complex | 99% | acs.org |
| DMF | Benzonitrile, NaN3 | Co(II)-complex | 80% | acs.org |
| Water | Benzaldehyde, Hydroxylamine hydrochloride, NaN3 | Humic acid | High | researchgate.net |
| Toluene | Benzonitrile, NaN3 | Co(II)-complex | 15% | acs.org |
Temperature and Pressure Influence on Synthetic Efficiency
The synthesis of nitramides, particularly energetic ones like ammonium (B1175870) dinitramide (ADN), is highly exothermic and requires low temperatures (e.g., below -25 °C) to control the reaction and ensure safety. ijcce.ac.irresearchgate.net The viscosity of the reaction mixture can increase at low temperatures, posing challenges for heat dissipation and mixing. researchgate.net
Pressure can also influence the outcome of these reactions. Studies on the thermal decomposition of ADN have shown that pressure affects the decomposition pathway and the products formed. dtic.milnih.gov While high-pressure synthesis is less common for the initial construction of the tetrazole ring, it can be a factor in the handling and stability of the final energetic compound. Recent developments in purification techniques, such as nanofiltration, have utilized pressure to efficiently separate and purify energetic materials like ADN. rsc.org
| Parameter | Effect on Synthesis | Example | Reference |
| Temperature | Higher temperature can increase reaction rate but also lead to decomposition. | Optimal temperature for a catalytic tetrazole synthesis was found to be 110 °C. acs.org | acs.org |
| Temperature | Low temperatures are crucial for controlling exothermic nitration reactions. | Nitration of potassium sulfamate (B1201201) is carried out at -30 °C to -45 °C. ijcce.ac.irresearchgate.net | ijcce.ac.irresearchgate.net |
| Pressure | Affects thermal decomposition pathways of energetic materials. | The thermal decomposition of an NC/ADN mixture is significantly affected by the initial pressure. nih.gov | nih.gov |
| Pressure | Used in purification processes like nanofiltration. | Optimal pressure of 2 MPa for ADN purification using nanofiltration. rsc.org | rsc.org |
Mechanistic Studies of Key Transformation Steps
Understanding the reaction mechanisms, identifying transient intermediates, and studying the kinetics are crucial for optimizing the synthesis of complex nitrogen-rich compounds. Although detailed mechanistic studies specifically for this compound are not widely documented, insights can be drawn from analogous synthetic routes for nitraminotetrazoles and C-N linked bistetrazoles.
The synthesis of compounds like this compound likely involves multi-step transformations. A plausible synthetic pathway could involve the formation of a tetrazole ring followed by the introduction of the nitramide functionality.
One key transformation is the [3+2] cycloaddition reaction to form the tetrazole ring. This typically involves the reaction of a nitrile with an azide. The mechanism, while often considered concerted, can proceed through a stepwise pathway involving the formation of a vinylidene azide or a similar intermediate, especially when catalyzed. rsc.org For instance, in the synthesis of related tetrazole derivatives, the reaction is initiated by the activation of the nitrile group by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide anion. rsc.org This leads to an intermediate which then cyclizes to form the tetrazole ring.
Another critical step is the nitration of an amino-tetrazole precursor to form the nitramide group. The nitration of heterocyclic amines can proceed through different intermediates depending on the reaction conditions. A common method involves the use of a mixed acid system (HNO₃/H₂SO₄). In such a system, the active nitrating species is the nitronium ion (NO₂⁺). The reaction mechanism would involve the attack of the exocyclic amino group of the tetrazole on the nitronium ion.
In the synthesis of the closely related 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole, a key intermediate is 5-amino-1-(2H-tetrazol-5-yl)tetrazole, which is synthesized from 5-aminotetrazole and cyanogen (B1215507) azide. beilstein-journals.orgnih.gov This intermediate is then nitrated to yield the final product. The elucidation of such stable intermediates is vital for understanding the reaction pathway and controlling the formation of byproducts.
Kinetic studies provide quantitative insights into reaction rates and the factors influencing them, such as temperature, concentration, and catalysts. For the synthesis of nitrogen-rich heterocycles, kinetic data is essential for ensuring reaction control and safety, as many of these reactions are highly exothermic.
While specific kinetic data for the formation of this compound is not available, studies on related reactions offer valuable information. For example, the nitration of various organic compounds has been kinetically modeled. The nitration of O-methylisouronium sulfate, another energetic material precursor, was found to be a fast and highly exothermic process. Kinetic modeling of this reaction, based on the theory of NO₂⁺ attack, allowed for the determination of the activation energy and pre-exponential factor, which in turn enabled the optimization of the reaction conditions in a continuous flow microreactor. researchgate.net
Similarly, kinetic studies on the formation of N-nitrosodimethylamine (NDMA), another compound involving N-N bond formation, have been conducted. These studies proposed a mechanism and developed a kinetic model to validate it, highlighting the critical reaction steps and their rate dependencies. uni-muenchen.de Such approaches could be adapted to study the formation of nitraminotetrazoles. The rate of formation would likely depend on the concentration of the tetrazole precursor and the nitrating agent, with the reaction temperature being a critical parameter to control.
A hypothetical kinetic study for the nitration of a methanamine-tetrazole precursor might involve monitoring the disappearance of the starting material and the appearance of the product over time using techniques like HPLC or NMR spectroscopy. The data could then be fitted to various rate laws to determine the reaction order and rate constants.
Computational chemistry provides a powerful tool for investigating reaction mechanisms, particularly for understanding the structures and energies of transient species like transition states, which are often difficult to observe experimentally. Density Functional Theory (DFT) is a commonly employed method for this purpose.
For the synthesis of tetrazole derivatives, theoretical calculations can be used to model the cycloaddition reaction. These models can help to determine whether the reaction proceeds through a concerted or stepwise mechanism by comparing the energy barriers of the respective transition states. researchgate.net Theoretical studies on phenyl tetrazoles have been performed at the B3LYP/cc-pVDZ level of theory to optimize geometries and calculate formation enthalpies. researchgate.net
In the context of synthesizing C-N linked bistetrazolates, theoretical calculations could be used to investigate the transition state of the key bond-forming reaction. For the nitration step, theoretical modeling can elucidate the structure of the transition state for the attack of the amino group on the nitronium ion. This can provide insights into the regioselectivity of the reaction if there are multiple potential nitration sites. Furthermore, computational studies can predict the stability and energetic properties of the final compound, guiding synthetic efforts towards molecules with desired characteristics. researchgate.netnih.gov For instance, the heats of formation and detonation parameters of novel energetic materials are often calculated using computational methods before their synthesis is attempted. beilstein-journals.orgnih.gov
A theoretical study on the synthesis of this compound would likely involve mapping the potential energy surface for the key reaction steps, locating the transition states, and calculating the activation energies. This would provide a detailed atomistic picture of the reaction mechanism.
Green Chemistry Principles in the Synthesis of Nitrogen-Rich Compounds
The synthesis of energetic materials often involves hazardous reagents and produces significant waste. Applying the principles of green chemistry is therefore of paramount importance to make these processes more environmentally benign.
Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. uni-muenchen.deacs.org Reactions with high atom economy are inherently less wasteful. Addition reactions, such as the [3+2] cycloaddition used to form the tetrazole ring, are excellent examples of atom-economical reactions as all the atoms of the nitrile and the azide are incorporated into the product.
Multicomponent reactions (MCRs) are another strategy to improve reaction efficiency and atom economy. nih.gov The Ugi-azide reaction, for example, allows for the synthesis of 1-substituted-1H-tetrazoles from an isocyanide, an amine, an aldehyde or ketone, and hydrazoic acid in a single step.
To maximize reaction efficiency, optimizing reaction conditions such as temperature, reaction time, and catalyst loading is crucial. This not only improves the yield of the desired product but also minimizes the formation of byproducts, reducing the need for extensive purification steps.
Table 1: Comparison of Atom Economy for Different Synthetic Reactions
| Reaction Type | Generic Equation | Atom Economy |
| Addition (e.g., Cycloaddition) | A + B → C | 100% |
| Substitution | A + B → C + D | < 100% |
| Elimination | A → B + C | < 100% |
| Rearrangement | A → B | 100% |
This table provides a generalized view of atom economy for different reaction types.
The choice of solvents and catalysts has a significant impact on the environmental footprint of a chemical process. Traditional syntheses of nitrogen-rich compounds often use volatile and toxic organic solvents. Green chemistry encourages the use of more sustainable alternatives.
Sustainable Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. nih.gov The synthesis of some nitrogen-containing heterocycles has been successfully carried out in water. researchgate.net Other green solvents include supercritical fluids (like CO₂), ionic liquids, and deep eutectic solvents (DESs). DESs, in particular, are gaining attention as they are often biodegradable, have low vapor pressure, and can be prepared from readily available and inexpensive components. Nitrogen-containing switchable solvents, which can change their miscibility with water in response to a trigger like CO₂, also offer a promising avenue for greener separation and purification processes. nih.gov
Sustainable Catalysts: The use of heterogeneous catalysts is a key principle of green chemistry as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For tetrazole synthesis, a variety of nanocatalysts have been developed. These include magnetic nanoparticles (e.g., Fe₃O₄-based), which allow for easy separation using an external magnet, as well as catalysts based on copper, carbon nanomaterials, and solid supports like MCM-41. researchgate.netresearchgate.net These nanocatalysts often exhibit high activity and selectivity under milder reaction conditions compared to their homogeneous counterparts.
Table 2: Examples of Sustainable Catalysts for Tetrazole Synthesis
| Catalyst | Support/Core | Advantages | Reference |
| Fe₃O₄-adenine-Zn | Magnetic Nanoparticle | High yield, recyclability, solvent-free conditions | researchgate.net |
| Cu NPs@Fe₃O₄-chitosan | Magnetic Nanoparticle | High catalytic activity, easy work-up | researchgate.net |
| Pd-Arg@boehmite | Boehmite Nanoparticles | Environmentally-friendly, simple operation, high yield | researchgate.net |
| AMWCNTs-O-Cu(II)-PhTPY | Carbon Nanotube | High yield, recyclability | researchgate.net |
This table showcases a selection of heterogeneous nanocatalysts used in the green synthesis of tetrazole derivatives.
By integrating these green chemistry principles into the synthetic design for compounds like this compound, it is possible to develop more sustainable and efficient manufacturing processes for advanced nitrogen-rich materials.
Advanced Structural Elucidation and Intermolecular Interaction Analysis
Advanced Vibrational Spectroscopy for Bond Characterization
No published single-crystal X-ray diffraction studies or advanced vibrational spectroscopy analyses for "methanamine;N-(2H-tetrazol-5-yl)nitramide" are available in the public domain. As such, the creation of data tables and detailed research findings for this specific compound is not feasible at this time.
Scientific Data Unavilable for Methanamine; N-(2H-tetrazol-5-yl)nitramide
A thorough and targeted search of scientific databases and literature has revealed no available experimental or theoretical data for the chemical compound "methanamine; N-(2H-tetrazol-5-yl)nitramide." Consequently, it is not possible to provide an article on the advanced structural elucidation and intermolecular interaction analysis of this specific molecule as requested.
While research exists for structurally related but distinct molecules—such as other derivatives of tetrazole and nitramide (B1216842)—the strict requirement to focus solely on "methanamine; N-(2H-tetrazol-5-yl)nitramide" prevents the inclusion of data from these other compounds. Presenting information from different molecules would be scientifically inaccurate and would not adhere to the provided outline.
The absence of data suggests that "methanamine; N-(2H-tetrazol-5-yl)nitramide" may be a novel compound that has not yet been synthesized or characterized, or at least, its properties have not been published in accessible scientific literature. Therefore, the detailed analysis requested in the outline cannot be performed at this time.
Solid-State NMR Spectroscopy for Local Structural Environments
Cross-Polarization Magic-Angle Spinning (CP/MAS) Studies
Cross-Polarization Magic-Angle Spinning (CP/MAS) is a powerful solid-state NMR technique used to enhance the signal of low-abundance nuclei and to provide detailed information about the local chemical environment and intermolecular interactions within a crystalline or amorphous solid. This technique would be highly valuable for elucidating the structural details of this compound in the solid state.
Theoretical Application to this compound:
In a hypothetical CP/MAS study of this compound, the experiment would involve transferring magnetization from the abundant protons (¹H) of the methanamine group and the tetrazole ring to the less abundant carbon (¹³C) and nitrogen (¹⁵N) nuclei. By analyzing the chemical shifts in the resulting spectra, one could:
Identify distinct crystallographic sites: If the molecule exists in multiple conformations or packing arrangements within the crystal lattice, separate signals would be observed for the carbon and nitrogen atoms in each unique environment.
Probe intermolecular hydrogen bonding: The formation of hydrogen bonds involving the amine (NH), tetrazole (N-H), and nitramide (NO₂) groups would significantly influence the chemical shifts of the involved nuclei. Changes in these shifts compared to theoretical calculations or solution-state NMR could confirm and characterize these crucial intermolecular interactions.
Analyze molecular packing: The proximity and relative orientation of different functional groups, as dictated by the crystal packing, can be inferred from the efficiency of the cross-polarization process and the observation of through-space correlations in more advanced 2D solid-state NMR experiments.
Anticipated Data:
A detailed CP/MAS study would be expected to yield data tables listing the ¹³C and ¹⁵N chemical shifts for each unique atomic position in the molecule. For instance, distinct signals would be anticipated for the carbon atom of the methanamine group and the carbon atom within the tetrazole ring. Similarly, separate resonances would be expected for the various nitrogen atoms in the tetrazole ring, the amine group, and the nitramide moiety.
Interactive Data Table (Hypothetical)
Below is a hypothetical representation of the type of data that would be generated from a ¹³C CP/MAS experiment. The chemical shift values are illustrative and not based on experimental results.
| Atom Site | Chemical Shift (ppm) |
| Methanamine (-CH₂) | 40-50 |
| Tetrazole (C5) | 150-160 |
Further analysis, such as measuring the spin-lattice relaxation times in the rotating frame (T₁ρ), could provide insights into the molecular dynamics and the rigidity of different parts of the molecule within the solid structure.
Currently, the absence of published CP/MAS data for this compound means that a detailed analysis of its solid-state structure and intermolecular interactions using this technique remains a subject for future research.
Computational and Theoretical Chemistry of Methanamine;n 2h Tetrazol 5 Yl Nitramide
Electronic Structure and Bonding Analysis
The electronic structure and the nature of chemical bonding are fundamental to understanding the reactivity and stability of a molecule. For methanamine;N-(2H-tetrazol-5-yl)nitramide, these aspects are explored through a combination of sophisticated computational methods.
Density Functional Theory (DFT) Calculations of Frontier Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. colab.wsirjweb.com
For compounds analogous to this compound, such as other nitraminotetrazoles, the HOMO is typically localized on the nitramine group and the tetrazole ring, reflecting the electron-rich nature of these moieties. psu.edu The LUMO, conversely, is often distributed over the nitro group, which is a strong electron-withdrawing group. A smaller HOMO-LUMO gap generally implies higher reactivity. materialsciencejournal.org In many tetrazole derivatives, this energy gap is influenced by the nature and position of substituents on the tetrazole ring. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Tetrazole Derivative Note: This data is illustrative and based on typical values for similar compounds as direct experimental or computational data for this compound is not readily available in the searched literature.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 to -8.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge distribution, hybridization, and delocalization effects. wikipedia.org It transforms the complex molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. wikipedia.org
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution to characterize the nature of chemical bonds. By examining the topological properties of the electron density at bond critical points (BCPs), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).
For a molecule like this compound, QTAIM analysis would be instrumental in characterizing the bonds within the highly nitrogenous tetrazole ring and the N-N bond of the nitramine group. In similar energetic materials, a high negative electrostatic potential is often observed around the tetrazole ring and the nitramine N-N bond, indicating these as potential reactive sites. psu.edu The Laplacian of the electron density at the BCPs can distinguish between strong covalent bonds and weaker interactions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). researchgate.netresearchgate.net
For this compound, the MEP map is expected to show a significant negative potential (typically colored red or yellow) around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group, indicating these as sites susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the methanamine group. psu.edu The MEP surface provides crucial insights into intermolecular interactions and the molecule's reactivity towards other chemical species.
Prediction of Aromaticity and Antiaromaticity in Tetrazole Ring
The aromaticity of the tetrazole ring is a key contributor to the stability of many tetrazole-containing compounds. researchgate.net This property is a consequence of the cyclic delocalization of π-electrons within the five-membered ring.
Nucleus-Independent Chemical Shift (NICS) Calculations
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of the ring (or at a point above the ring). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the NICS value, the stronger the aromatic character.
For 2H-tetrazoles, DFT calculations have shown that they are generally aromatic, with the degree of aromaticity being influenced by the substituents at the C5 position. researchgate.netnih.gov Electron-withdrawing groups can sometimes enhance the aromaticity of the tetrazole ring. researchgate.net
Table 2: Representative NICS(0) and NICS(1) Values for a Substituted Tetrazole Ring Note: This data is illustrative and based on typical values for similar compounds as direct experimental or computational data for this compound is not readily available in the searched literature.
| NICS Parameter | Calculated Value (ppm) | Aromatic Character |
| NICS(0) | -8 to -12 | Aromatic |
| NICS(1) | -10 to -15 | Aromatic |
Anisotropy of the Current Density (ACID) Analysis
Anisotropy of the Current Density (ACID) is a powerful computational method used to visualize and quantify electron delocalization in molecules. beilstein-institut.denih.gov It achieves this by calculating the magnetically induced current density in the presence of an external magnetic field perpendicular to the plane of a molecule. The resulting plot, an ACID isosurface, provides a visual representation of delocalized electrons, offering insights into aromaticity and other conjugation effects. beilstein-institut.de
For a molecule like N-(2H-tetrazol-5-yl)nitramide, an ACID analysis would be particularly revealing. The tetrazole ring is known to exhibit aromatic character. An ACID calculation would likely show a diatropic ring current, characteristic of an aromatic system, within the tetrazole ring. This would appear as a continuous isosurface, indicating the delocalization of π-electrons throughout the ring. The nature and extent of this delocalization are crucial for the stability of the compound.
Theoretical Insights into Molecular Stability and Reactivity Descriptors
The heat of formation (HOF) is a fundamental thermochemical property that quantifies the stability of a compound. For an energetic material like N-(2H-tetrazol-5-yl)nitramide, a positive heat of formation is desirable, as it indicates a large amount of stored chemical energy. Theoretical calculations provide a safe and efficient way to predict HOF. Common computational methods for this include atomization procedures, isodesmic reactions, and homodesmotic reactions, often employing high-level quantum chemistry models like G2, G3, G4, or CBS-QB3.
Reaction enthalpies, particularly for decomposition pathways, are also critical for understanding the energetic behavior of this compound. Theoretical calculations can map out potential decomposition mechanisms and their associated energy barriers and reaction enthalpies. This information is vital for assessing the thermal stability and predicting the decomposition products of N-(2H-tetrazol-5-yl)nitramide.
Table 1: Illustrative Heats of Formation for Related Energetic Compounds
| Compound | Formula | Heat of Formation (kJ/mol) |
| 1H-Tetrazole | CH₂N₄ | +236 |
| 5-Amino-1H-tetrazole | CH₃N₅ | +205 |
| Nitromethane | CH₃NO₂ | -74.8 |
Note: This table provides context with data for related compounds and does not represent calculated values for this compound.
Fukui functions and related reactivity descriptors, derived from conceptual density functional theory (DFT), are invaluable for understanding the local reactivity of a molecule. These indices identify the most likely sites for electrophilic, nucleophilic, and radical attack.
For N-(2H-tetrazol-5-yl)nitramide, the Fukui functions would pinpoint the specific atoms most susceptible to reaction. The nitrogen atoms of the tetrazole ring are likely to exhibit varying degrees of nucleophilicity. The nitro group (-NO₂), being strongly electron-withdrawing, will render the attached nitrogen and adjacent atoms electrophilic.
Intermolecular Interaction Energy Calculations in Crystal Lattices
The arrangement of molecules in a crystal lattice and the nature of their intermolecular interactions are paramount for determining the density, stability, and sensitivity of an energetic material.
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for calculating and decomposing the interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. wikipedia.orgchemrxiv.org This decomposition provides a detailed understanding of the forces governing the crystal packing. udel.educhemrxiv.org
Table 2: Typical SAPT Interaction Energy Decomposition (Illustrative)
| Interaction Component | Energy Contribution (kcal/mol) |
| Electrostatics | -10 to -20 |
| Exchange-Repulsion | +15 to +25 |
| Induction | -2 to -5 |
| Dispersion | -8 to -15 |
| Total Interaction Energy | -5 to -15 |
Note: This is an illustrative example of a SAPT decomposition for a polar molecule and does not represent actual calculated values for this compound.
The Non-Covalent Interactions (NCI) analysis is a visualization technique that identifies and characterizes weak interactions in real space. rsc.orgresearchgate.net It is based on the electron density and its derivatives. The resulting NCI plots show broad surfaces corresponding to van der Waals interactions, and smaller, more localized surfaces for stronger interactions like hydrogen bonds. mdpi.com
For N-(2H-tetrazol-5-yl)nitramide in the solid state, an NCI analysis would visually map the network of intermolecular interactions. This would include hydrogen bonds between the amine hydrogen and the nitrogen atoms of the tetrazole ring or the oxygen atoms of the nitro group. For instance, in the related compound bis[(1H-tetrazol-5-yl)methyl]nitramide, N—H⋯N and N—H⋯O hydrogen bonds are observed, which link the molecules into a three-dimensional network. nih.gov Similar interactions are expected to be crucial for the crystal packing of N-(2H-tetrazol-5-yl)nitramide. The NCI analysis would also reveal weaker, but cumulatively important, van der Waals interactions and potentially π-π stacking between the tetrazole rings of adjacent molecules. nih.gov A comprehensive understanding of this interaction network is vital for rationalizing the material's physical properties.
Reactivity Profiles and Decomposition Mechanisms of Methanamine;n 2h Tetrazol 5 Yl Nitramide
Investigation of Thermal Decomposition Pathways
A thorough search was conducted for studies on the thermal decomposition of methanamine;N-(2H-tetrazol-5-yl)nitramide. This included looking for kinetic analyses and identification of decomposition products.
Kinetic Modeling of Decomposition Processes (e.g., Kissinger, Ozawa-Flynn-Wall methods)
No literature was found that applies kinetic models such as the Kissinger, Ozawa-Flynn-Wall, or similar isoconversional methods to the thermal decomposition of this compound. Such studies are essential for determining the activation energy and reaction mechanism of thermal decomposition. While the thermal behavior of other tetrazole derivatives has been investigated, these findings are not directly applicable to the specific molecule . researchgate.netmdpi.compharmaffiliates.comnih.govnih.govnih.govepa.gov
Identification of Gaseous Decomposition Products using Evolved Gas Analysis (EGA)
There are no published reports on the use of Evolved Gas Analysis (EGA), such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR), to identify the gaseous products from the decomposition of this compound. bohrium.comresearchgate.netlanl.govscispace.comuni-muenchen.de Generally, the decomposition of nitrogen-rich heterocyclic compounds like tetrazoles is known to produce nitrogen gas (N₂) as a primary product. researchgate.net
Theoretical Prediction of Initial Decomposition Steps and Energy Barriers
No computational chemistry studies detailing the theoretical prediction of initial decomposition steps, transition states, or activation energy barriers for this compound were identified. Such theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the fundamental mechanisms of decomposition at a molecular level.
Acid-Base Reactivity and Protonation/Deprotonation Studies
The investigation into the acid-base properties of this compound also yielded no specific results.
pKa Calculations and Experimental Determination in Non-Aqueous Media
No experimental or calculated pKa values for this compound in aqueous or non-aqueous media were found in the searched literature. The acidity of the tetrazole ring and the potential basicity of the amine and nitramine groups are key parameters that influence the compound's reactivity and stability, but these have not been reported.
Functional Applications in Advanced Materials Science and Chemical Synthesis Non Clinical
Advanced Nitrogen-Rich Material Design and Engineering
Rational Design of Energetic Materials with Optimized Characteristics
Analysis of Detonation Performance through Computational Fluid Dynamics
No computational fluid dynamics studies or detonation performance data for this compound were found.
Theoretical Evaluation of Sensitivity to External Stimuli Based on Molecular Structure and Crystal Packing
No publications on the theoretical sensitivity, molecular structure, or crystal packing of this compound were identified.
Development of Specialized Catalysts or Reagents
Use as a Nitrogenating or Activating Agent:There is no available research detailing its function as a nitrogenating or activating agent.
Until research on "methanamine;N-(2H-tetrazol-5-yl)nitramide" is published and made publicly available, a scientifically grounded article on these specific topics cannot be written.
Future Research Directions and Emerging Paradigms for Methanamine;n 2h Tetrazol 5 Yl Nitramide
Exploration of Novel Derivatives and Analogues with Tunable Properties
A primary focus of future research will be the systematic synthesis and characterization of derivatives and analogues to fine-tune the properties of the parent compound. By modifying either the cation or the N-(2H-tetrazol-5-yl)nitramide anion, researchers can strategically alter key performance and safety metrics.
Anion Functionalization: While maintaining the core tetrazole-nitramide structure, functional groups could be introduced onto the tetrazole ring (where chemically feasible). For example, substituting a hydrogen atom with an amino (-NH₂) or nitro (-NO₂) group would drastically alter the compound's energy density, oxygen balance, and decomposition pathway.
This systematic approach would generate a library of related compounds, allowing for the development of structure-property relationships. These relationships are crucial for designing materials with tailored characteristics, such as specific detonation velocities or thermal decomposition temperatures.
Table 1: Prospective Derivatives of N-(2H-tetrazol-5-yl)nitramide and Their Targeted Properties
| Cation | Anion Modification | Targeted Property Enhancement |
|---|---|---|
| Hydrazinium | None | Increased Density & Performance |
| Guanidinium | None | High Nitrogen Content & Gas Generation |
| 1,5-Diamino-1H-tetrazolium | None | Superior Energy & Thermal Stability |
| Methylammonium | C-amino substitution | Enhanced Hydrogen Bonding & Stability |
Integration into Multi-Component Systems and Hybrid Materials
The performance of an energetic material is often maximized not in its pure form but as part of a multi-component system. Future research will explore the integration of methanamine;N-(2H-tetrazol-5-yl)nitramide into advanced formulations.
Energetic Co-crystals: Co-crystallization with other energetic molecules (e.g., HMX, RDX, or CL-20) is a powerful technique to create new materials with unique, non-additive properties. A co-crystal of this compound could exhibit a desirable combination of high performance from one component and low sensitivity from the other, occupying a new space in performance-sensitivity trade-offs.
Polymer-Bonded Explosives (PBXs): To improve mechanical properties and reduce sensitivity, the compound could be incorporated as a filler within a polymer matrix. Research would focus on compatibility with various binders (such as fluoropolymers or energetic polymers like glycidyl (B131873) azide (B81097) polymer) and the resulting changes in viscoelasticity, tensile strength, and thermal behavior.
Nanocomposites: The introduction of nano-scale additives, such as graphene oxide or reactive metal nanoparticles (e.g., nano-aluminum), could catalytically enhance the decomposition of the energetic salt, leading to faster energy release rates.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding the decomposition mechanism is fundamental to predicting the stability and performance of an energetic material. Advanced, time-resolved spectroscopic techniques will be essential for monitoring the rapid chemical transformations that occur during thermal or shock-induced decomposition.
Future studies would employ methods like:
Time-Resolved Raman and Infrared (IR) Spectroscopy: To identify transient intermediate species and map the reaction pathways during decomposition on microsecond or even nanosecond timescales.
Ultrafast Laser Spectroscopy (e.g., pump-probe): To observe the initial bond-breaking events and energy transfer processes that trigger detonation, providing insights at the molecular level.
These techniques would allow researchers to move beyond simple thermal stability measurements (like DSC/TGA) and build detailed, validated kinetic models of decomposition.
Machine Learning and Artificial Intelligence in Predicting Molecular Properties and Reaction Outcomes
The synthesis and testing of energetic materials is often resource-intensive and hazardous. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process. For a new family of compounds based on this compound, ML models could be developed to:
Predict Key Properties: By training models on data from known energetic materials, it would be possible to predict properties like density, heat of formation, detonation velocity, and sensitivity for novel derivatives before they are ever synthesized. This allows for high-throughput computational screening of thousands of potential candidates.
Optimize Synthetic Routes: AI algorithms could analyze the chemical literature to propose the most efficient and highest-yielding synthetic pathways, reducing experimental guesswork.
Elucidate Structure-Property Relationships: ML can identify complex, non-intuitive correlations within large datasets generated from the study of derivatives (as in section 7.1), accelerating the design of materials with specific, multi-objective property targets (e.g., high performance and low sensitivity).
Table 2: Application of Machine Learning in Energetic Material Development
| ML Application | Input Data | Predicted Output | Impact |
|---|---|---|---|
| Property Prediction | Molecular Structure (SMILES, etc.) | Density, Heat of Formation, Detonation Velocity | Rapid screening of virtual compounds |
| Sensitivity Analysis | Structural Descriptors, Quantum Chemical Parameters | Impact Sensitivity (h₅₀), Friction Sensitivity | Prioritization of safer candidates for synthesis |
Sustainable and Scalable Synthetic Methodologies for Industrial Applications
For any promising energetic material to be viable, it must be producible in a safe, cost-effective, and environmentally responsible manner. Research into the synthesis of this compound and its derivatives would prioritize:
Green Chemistry Principles: Employing safer solvents (e.g., water or ionic liquids), reducing the number of synthetic steps, and minimizing hazardous byproducts.
Flow Chemistry: Moving from traditional batch synthesis to continuous flow reactors can significantly improve safety by minimizing the quantity of energetic material present at any given moment. Flow chemistry also allows for better control over reaction parameters, often leading to higher yields and purity.
Scalable Processes: Developing synthetic routes that are robust and reproducible from the milligram laboratory scale to the kilogram industrial scale is a critical research objective for practical application.
Advanced Characterization Techniques for In-Situ Studies of Reactivity
To fully understand how this compound behaves under operational conditions, it is necessary to study its reactivity under pressure and temperature extremes. Advanced in-situ characterization techniques are crucial for this.
Diamond Anvil Cell (DAC) Studies: By compressing a small sample in a DAC, researchers can use techniques like synchrotron X-ray diffraction and Raman spectroscopy to study pressure-induced phase transitions, changes in crystal structure, and the onset of decomposition at extreme pressures (gigapascals). This data is vital for understanding shock initiation.
High-Speed Imaging: Ultra-high-speed cameras, capable of capturing millions of frames per second, can be used to visualize the dynamics of detonation, crack propagation, and hot spot formation in pressed pellets of the material.
These in-situ studies provide a direct window into the material's behavior under the very conditions it is designed to experience, offering invaluable data for refining performance and safety models.
Q & A
Q. How do competing nitrification pathways affect byproduct formation during synthesis?
- Methodology :
- In situ NMR monitors nitration intermediates (e.g., HNO₂ adducts).
- GC-MS identifies byproducts (e.g., nitroso derivatives). Adjusting pH to 2–3 minimizes side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
